(3E)-N-(4-chlorobenzyl)-3-{[[(4-ethylphenyl)amino](oxo)acetyl]hydrazono}butanamide
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Overview
Description
(3E)-N-[(4-CHLOROPHENYL)METHYL]-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-[(4-CHLOROPHENYL)METHYL]-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the chlorination of a benzyl compound, followed by the introduction of an ethylphenyl group through a carbamoylation reaction. The final step involves the formation of the butanamide structure through a series of condensation reactions under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often employing catalysts to accelerate the reactions and reduce energy consumption.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-[(4-CHLOROPHENYL)METHYL]-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3E)-N-[(4-CHLOROPHENYL)METHYL]-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3E)-N-[(4-CHLOROPHENYL)METHYL]-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Chloroform: An organochlorine compound with similar chlorinated structure.
Benzyl chloride: Shares the benzyl chloride moiety.
Ethylphenyl carbamate: Contains the ethylphenyl group.
Uniqueness
(3E)-N-[(4-CHLOROPHENYL)METHYL]-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H23ClN4O3 |
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Molecular Weight |
414.9 g/mol |
IUPAC Name |
N'-[(E)-[4-[(4-chlorophenyl)methylamino]-4-oxobutan-2-ylidene]amino]-N-(4-ethylphenyl)oxamide |
InChI |
InChI=1S/C21H23ClN4O3/c1-3-15-6-10-18(11-7-15)24-20(28)21(29)26-25-14(2)12-19(27)23-13-16-4-8-17(22)9-5-16/h4-11H,3,12-13H2,1-2H3,(H,23,27)(H,24,28)(H,26,29)/b25-14+ |
InChI Key |
KYKROXBDGHNGPR-AFUMVMLFSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C(\C)/CC(=O)NCC2=CC=C(C=C2)Cl |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=C(C)CC(=O)NCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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